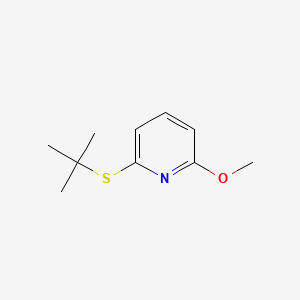
2-Tert-butylsulfanyl-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylsulfanyl-6-methoxypyridine is an organic compound with the molecular formula C10H15NOS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 2-position and a sulfanyl group attached to a 2-methyl-2-propanyl group at the 6-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 2-methyl-2-propylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the thiol group, making it more nucleophilic.
Reaction: The deprotonated thiol group then undergoes a nucleophilic substitution reaction with the 6-position of the 2-methoxypyridine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylsulfanyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butylsulfanyl-6-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Tert-butylsulfanyl-6-methoxypyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
6-Methoxypyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
2-Methoxy-6-methylpyridine: Similar but with a methyl group instead of the sulfanyl group.
Uniqueness
2-Tert-butylsulfanyl-6-methoxypyridine is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
122734-04-7 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.296 |
Nombre IUPAC |
2-tert-butylsulfanyl-6-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13-9-7-5-6-8(11-9)12-4/h5-7H,1-4H3 |
Clave InChI |
ZHNWYQSIXZRZMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=CC(=N1)OC |
Sinónimos |
Pyridine,2-[(1,1-dimethylethyl)thio]-6-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















